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Compound of Interest

ethyl 2-methylicyclopropane-1-
Compound Name:
carboxylate

Cat. No. B1265755

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-
methylcyclopropane-1-carboxylate, a valuable building block in organic synthesis. The
document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data in a structured format, accompanied by detailed experimental protocols for data
acquisition. This guide is intended to serve as a key resource for the identification,
characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of ethyl 2-methylcyclopropane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

The *H NMR spectrum provides detailed information about the hydrogen atoms within the
molecule. The chemical shifts are indicative of the electronic environment of each proton.
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Assignment Chemical Shift (d) in ppm
A 4110

B 1.37

C 1.32

D 1.255

E 1.16

F 1.108

G 0.658

Data sourced from ChemicalBook.[1]

13C NMR (Carbon-13) NMR Data

Due to the limited public availability of the experimental 13C NMR spectrum for ethyl 2-
methylcyclopropane-1-carboxylate, the following table provides predicted chemical shifts
based on analogous structures and typical values for the functional groups present.

Assignment Predicted Chemical Shift (d) in ppm
Carbonyl (C=0) ~173

Methylene (-OCH2CHs) ~60

Methine (cyclopropyl CH) ~22

Methine (cyclopropyl CH) ~18

Methylene (cyclopropyl CH2) ~15

Methyl (-OCH2CHs) ~14

Methyl (cyclopropyl-CHs) ~12

Infrared (IR) Spectroscopy
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The IR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies.

Frequency (cm~1) Assignment Intensity
~2980 C-H stretch (alkane) Strong
~1730 C=0 stretch (ester) Strong
~1180 C-O stretch (ester) Strong
~1030 C-O stretch (ester) Strong
~1020 Cyclopropane ring vibration Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. The mass-to-charge ratios (m/z) of the parent ion and its fragments are key

identifiers.[1]

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://pubs.sciepub.com/wjce/9/1/2/index.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

m/z Relative Intensity (%)
27.0 18.7
29.0 47.6
39.0 13.3
41.0 8.3
43.0 9.6
45.0 13.9
53.0 8.2
54.0 13.9
55.0 81.1
56.0 16.6
73.0 9.4
82.0 16.2
83.0 94.3
99.0 8.3
100.0 100.0
101.0 32.8

Data sourced from ChemicalBook.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are based on standard practices for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution of ethyl 2-methylcyclopropane-1-carboxylate is prepared
by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent,
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typically chloroform-d (CDCIs). The solution is then transferred to a 5 mm NMR tube.

e Instrument Parameters:

o Spectrometer: A 400 MHz or higher field NMR spectrometer.

o Nuclei: *H and 3C.

o Temperature: Standard room temperature (e.g., 298 K).

o 1H NMR:
» Pulse sequence: Standard single-pulse experiment.
= Number of scans: 16-32.
» Relaxation delay: 1-2 seconds.

o 13C NMR:
» Pulse sequence: Proton-decoupled single-pulse experiment.
= Number of scans: 1024 or more, depending on concentration.
» Relaxation delay: 2-5 seconds.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: As a neat liquid, a single drop of ethyl 2-methylcyclopropane-1-
carboxylate is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

e Instrument Parameters (FTIR):

o Scan Range: 4000-400 cm~1,
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o Resolution: 4 cm™1.

o Number of Scans: 16-32.

o Data Acquisition: A background spectrum of the clean, empty salt plates is recorded first. The
sample is then placed in the spectrometer, and the sample spectrum is acquired. The final
spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC-MS) for separation and purification.

o Gas Chromatography (GC) Parameters:
o Column: A nonpolar capillary column (e.g., DB-5ms).
o Injector Temperature: 250 °C.

o Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few
minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the
compound.

o Carrier Gas: Helium at a constant flow rate.
e Mass Spectrometry (MS) Parameters:

o lonization Mode: Electron lonization (El).

[¢]

lonization Energy: 70 eV.

[e]

Mass Range: 40-400 amu.

o

Source Temperature: 230 °C.

[¢]

Quadrupole Temperature: 150 °C.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and the fragmentation pattern. The fragmentation pattern is then compared with known
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fragmentation rules for esters and cyclopropane-containing compounds to aid in structural
elucidation.

Visualized Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the
spectroscopic data for a chemical compound like ethyl 2-methylcyclopropane-1-carboxylate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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